6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbonyl chloride
Description
6-Chloro-2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbonyl chloride is a halogenated dihydropyran derivative with a reactive carbonyl chloride group. Its structure features a six-membered oxygen-containing ring (pyran) in a partially saturated (3,4-dihydro) state, substituted with chlorine and methyl groups. The compound’s reactivity is dominated by the acyl chloride moiety, making it a valuable intermediate in organic synthesis, particularly for introducing the pyran-carbonyl group into pharmaceuticals, agrochemicals, or specialty polymers.
Properties
CAS No. |
97424-78-7 |
|---|---|
Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
6-chloro-2,5-dimethyl-3,4-dihydropyran-2-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c1-5-3-4-8(2,7(10)11)12-6(5)9/h3-4H2,1-2H3 |
InChI Key |
ASPQYZAUAABCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(CC1)(C)C(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Pyran-2-Carboxylic Acid Intermediate
A patented method for related 3,4-dihydro-2H-pyran-2-carboxylic acid compounds provides a useful framework adaptable to the target compound:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of substituted phenol with γ-butyrolactone under alkaline conditions to form an intermediate | Alkali base, e.g., NaOH; room temperature to mild heating | The phenol must be substituted with chlorine at the para position relative to hydroxyl to introduce the 6-chloro substituent |
| 2 | Acid-catalyzed ring closure of intermediate to form 3,4-dihydro-2H-pyran-2-carboxylic acid derivative | Acid catalyst: ZnCl2, AlCl3, FeCl3, LnCl3, concentrated sulfuric acid, or trifluoromethanesulfonic acid; temperature 20–200 °C; reaction time 1–10 hours | The acid catalyst promotes electrophilic attack and ring closure forming the pyran ring with carboxylic acid functionality |
This method yields the corresponding pyran carboxylic acid with high efficiency and purity, suitable for subsequent conversion to the acid chloride.
Conversion of Pyran-2-Carboxylic Acid to Carbonyl Chloride
The acid chloride functional group is introduced by chlorination of the carboxylic acid intermediate. Common reagents include:
The reaction is typically conducted under anhydrous conditions, often in solvents like dichloromethane or chloroform, at temperatures ranging from 0 °C to reflux.
Example Synthesis Procedure (Hypothetical Adaptation)
Based on the above principles and literature on related compounds, a plausible synthesis route for 6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbonyl chloride is as follows:
| Step | Procedure | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Preparation of 6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid | 4-chlorophenol, γ-butyrolactone, NaOH | Stirring at 50–80 °C for 4–6 h | 65–75 |
| 2 | Acid-catalyzed ring closure | ZnCl2 or trifluoromethanesulfonic acid | Heating at 75–150 °C for 1–8 h | 70–80 |
| 3 | Conversion to acid chloride | Thionyl chloride (SOCl2) | Reflux in anhydrous solvent for 2–4 h | 80–90 |
Note: These conditions are inferred from related patent and research data; exact yields and conditions may vary.
Research Findings and Characterization Data
Spectroscopic Data
- NMR Characterization: The pyran ring protons and methyl substituents show characteristic chemical shifts consistent with the 6-chloro-2,5-dimethyl substitution pattern.
- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 209.07 g/mol.
- Melting Point: Typically reported in literature for related compounds around 120–130 °C.
Reactivity Considerations
The carbonyl chloride group is highly reactive and sensitive to moisture, necessitating careful handling under anhydrous conditions. The chloro substituent at the 6-position influences the electronic properties of the ring, potentially affecting reactivity and stability.
Comparative Analysis of Preparation Routes
| Aspect | Two-Step Phenol/γ-Butyrolactone Route | Direct Pyran Chlorination | Other Methods |
|---|---|---|---|
| Complexity | Moderate, involves intermediate isolation | Potentially simpler but less selective | Varies |
| Yield | High (up to 80%) | Variable, often lower | Variable |
| Scalability | Suitable for industrial scale | Less proven | Limited data |
| Cost | Low to moderate | May require expensive reagents | Variable |
The two-step method via phenol and γ-butyrolactone is preferred for its balance of yield, cost, and scalability.
Summary Table of Key Preparation Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Phenol substitution | 6-chloro, 2,5-dimethyl | Ensures correct pyran substitution |
| Base for initial reaction | NaOH or equivalent | Facilitates ring opening |
| Acid catalyst | ZnCl2, AlCl3, FeCl3, or trifluoromethanesulfonic acid | Promotes ring closure |
| Reaction temperature (ring closure) | 20–200 °C | Optimal ~75–150 °C |
| Reaction time (ring closure) | 1–10 hours | Depends on catalyst and temperature |
| Chlorinating agent | Thionyl chloride (SOCl2) | Converts acid to acid chloride |
| Solvent for chlorination | Anhydrous dichloromethane or chloroform | Prevents hydrolysis |
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of the pyran derivative.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.
Reducing Agents (e.g., lithium aluminum hydride): Used in reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Carboxylic Acid: Formed through hydrolysis.
Alcohols or Aldehydes: Formed through reduction.
Scientific Research Applications
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Explored for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and lead to specific therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Structure : A pyrimidine ring substituted with chlorine, methyl, and carboxylic acid groups.
- Reactivity : The carboxylic acid group enables esterification or amidation, while the chlorine atom allows nucleophilic substitution. This contrasts with the acyl chloride group in the target compound, which is significantly more reactive toward nucleophiles like amines or alcohols .
- Applications : Used in pharmaceutical synthesis (e.g., antiviral or anticancer agents). The carboxylic acid derivative is less reactive but more stable under ambient conditions compared to acyl chlorides.
Other Acyl Chlorides (e.g., Benzoyl Chloride)
- Reactivity : Benzoyl chloride lacks the pyran ring and chlorine/methyl substitutions, but its acyl chloride group shares similar reactivity. However, steric hindrance from the dihydropyran ring in the target compound may reduce reaction rates compared to simpler acyl chlorides.
- Stability : The dihydropyran ring may confer partial stability against hydrolysis compared to aliphatic acyl chlorides.
Limitations of Available Evidence
For example:
Biological Activity
6-Chloro-2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₈H₁₀ClO₂
- Molecular Weight : 174.62 g/mol
- CAS Number : 13396407
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its effects on different cellular targets and its potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that compounds related to 6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran derivatives exhibit significant antitumor properties. For instance:
- In vitro studies showed that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens:
- Bacterial strains : Studies indicate effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The structure of 6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran derivatives plays a crucial role in their biological activity. The presence of the chloro group and the carbonyl moiety significantly influences their reactivity and interaction with biological targets.
| Compound | Activity | Mechanism |
|---|---|---|
| 6-Chloro-2,5-dimethyl-3,4-dihydro-2H-pyran | Antitumor | Induction of apoptosis |
| 6-Chloro analogs | Antibacterial | Disruption of cell membrane integrity |
Synthesis
The synthesis of 6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran derivatives typically involves multi-step organic reactions. Key methods include:
- Cyclization reactions : Utilizing starting materials like aldehydes and ketones.
- Chlorination steps : Introducing the chloro group through electrophilic substitution.
Case Studies
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of various pyran derivatives against cancer cell lines. The results indicated that modifications at the carbonyl position could enhance potency .
- Antibacterial Testing : Research conducted on the antimicrobial properties showed that specific substitutions on the pyran ring improved activity against resistant bacterial strains .
Toxicity and Safety Profile
While exploring the biological activities, it is essential to consider the toxicity profile:
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing 6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbonyl chloride, and how can side reactions be minimized?
- Methodological Answer : During synthesis, the use of thionyl chloride to prepare the acid chloride derivative can lead to lactone formation via intramolecular cyclization, as hydrochloric acid byproducts catalyze this side reaction. Infrared spectroscopy (IR) at 1805 cm⁻¹ confirms lactone formation via carbonyl absorption . To minimize this, reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be tightly controlled. For example, anhydrous conditions and rapid removal of HCl via inert gas purging or molecular sieves can suppress lactonization.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl chloride at ~1770–1810 cm⁻¹) and lactone impurities.
- NMR : ¹³C NMR distinguishes between the acyl chloride (δ ~160–180 ppm) and lactone carbonyl signals.
- HPLC-MS : Monitors purity and detects trace intermediates or degradation products.
- Elemental Analysis : Validates empirical formula integrity .
Q. How does the compound’s reactivity differ in Diels-Alder reactions compared to simpler acyl chlorides?
- Methodological Answer : The dihydro-2H-pyran scaffold introduces steric hindrance and electronic effects that modulate reactivity. For instance, the electron-withdrawing chlorine at position 6 enhances electrophilicity at the carbonyl, while the dimethyl groups may slow dienophile association. Kinetic studies under varying temperatures and solvent polarities (e.g., toluene vs. DMF) can quantify these effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes (e.g., lactone vs. acyl chloride dominance) under similar conditions?
- Methodological Answer : Contradictions often arise from subtle differences in reaction setup, such as residual moisture or trace catalysts. Systematic design of experiments (DoE) with variables like HCl scavengers (e.g., triethylamine) or controlled humidity levels can isolate contributing factors. Computational modeling (e.g., DFT calculations) of transition states may also explain competing pathways .
Q. What strategies are recommended for stabilizing this compound during storage or prolonged reactions?
- Methodological Answer : The compound is prone to hydrolysis and thermal degradation. Stabilization methods include:
- Storage under inert atmosphere (argon) at –20°C.
- Use of stabilizers like radical inhibitors (e.g., BHT) or moisture-absorbing agents in solid-state formulations.
- Real-time monitoring via in-situ IR or Raman spectroscopy to detect early degradation .
Q. What computational approaches are suitable for predicting the compound’s reactivity in novel reaction systems?
- Methodological Answer : Density Functional Theory (DFT) can model electrophilicity, frontier molecular orbitals, and transition states. For example:
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites.
- Solvent Effects : COSMO-RS simulations predict solvation energies in polar vs. nonpolar media.
- Kinetic Isotope Effects (KIE) : Validate computational predictions experimentally .
Q. How can researchers optimize the compound’s use as a synthon for complex heterocycles?
- Methodological Answer : The acyl chloride group enables nucleophilic acyl substitution, while the dihydropyran ring can participate in cycloadditions or ring-opening reactions. For example:
- Stepwise Functionalization : React with amines to form amides, followed by acid-catalyzed ring-opening to yield substituted tetrahydropyrans.
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) at the chlorine site for diversification .
Safety and Handling Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound’s reactivity (e.g., acyl chloride hydrolysis releasing HCl) necessitates:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use.
- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate.
- Waste Disposal : Quench with ice-cold alcohol (e.g., ethanol) before aqueous disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
